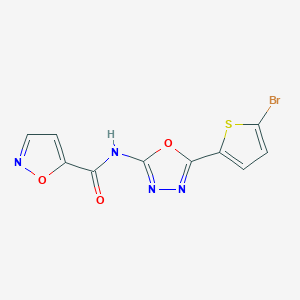
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, also known as BTOX, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BTOX is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and an isoxazole ring. It has a molecular formula of C12H6BrN3O2S and a molecular weight of 342.17 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound falls within a class of molecules known for their synthesis via conventional methods, including reactions involving 5-bromothiophene-2-carbohydrazide and various benzoic acid derivatives. These reactions, typically catalyzed by phosphorus oxychloride, yield a series of 2,5-di-substituted 1,3,4-oxadiazole derivatives. The synthesized molecules are then purified and characterized through IR, Mass, 1H NMR, 13C NMR spectroscopy, and elemental analysis, demonstrating a methodological foundation for exploring the scientific applications of such compounds (Makwana & Naliapara, 2014).
Biological Evaluation
These 1,3,4-oxadiazole derivatives exhibit moderate to good antimicrobial and antifungal activities. The biological evaluation is conducted using the cup plate method, which assesses the compounds' efficacy against various microbial strains. This suggests potential applications in developing new antimicrobial agents targeting resistant strains of bacteria and fungi (Makwana & Naliapara, 2014).
Anticancer Activity
A related study focuses on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a compound series with modifications around the 1,3,4-oxadiazole nucleus. These compounds are tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Results indicate moderate to excellent anticancer activity, with some derivatives showing higher efficacy than the reference drug etoposide. This highlights the compound's potential role in developing novel anticancer therapies (Ravinaik et al., 2021).
Chemical Reactivity and Stability
Studies on the synthesis of functionalized thiophene-based amide derivatives reveal insights into the chemical reactivity and stability of related compounds. These derivatives are synthesized through various catalytic approaches, with DFT calculations being employed to investigate their electronic structure. Such studies not only confirm the synthesized compounds' structures through computational methods but also evaluate their nonlinear optical (NLO) properties and other chemical reactivity descriptors. This research could pave the way for applications in materials science and the development of compounds with specialized physical properties (Kanwal et al., 2022).
Eigenschaften
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN4O3S/c11-7-2-1-6(19-7)9-14-15-10(17-9)13-8(16)5-3-4-12-18-5/h1-4H,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTLZKDCEVFUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


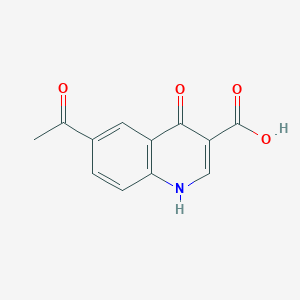
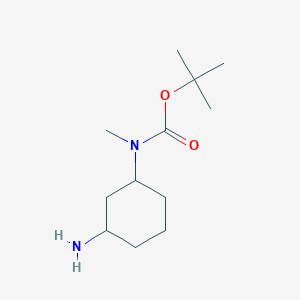
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2651704.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide](/img/structure/B2651706.png)
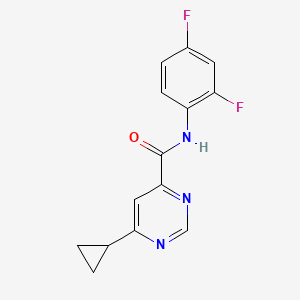
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2651708.png)
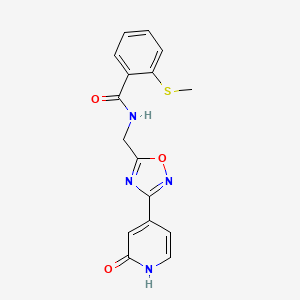
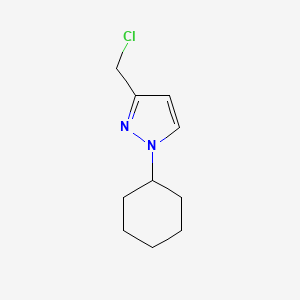

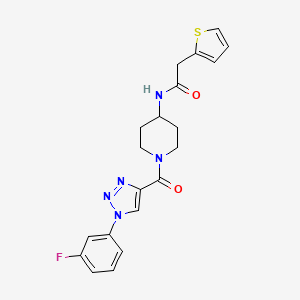
![methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2651720.png)
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2651722.png)
